molecular formula C20H20INO3 B1519257 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-29-4

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No. B1519257
CAS RN: 914349-29-4
M. Wt: 449.3 g/mol
InChI Key: XMZGUATULZXTJG-UHFFFAOYSA-N
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Description

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C20H20INO3 and a molecular weight of 449.3 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, such as the one , play a significant role in the synthesis of various alkaloids . These compounds are prevalent moieties present in selected alkaloids and have attracted increasing attention in recent years due to their biological activity .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Role in Cell Biology

Indoles are important types of molecules and natural products and play a main role in cell biology . They are a significant heterocyclic system in natural products and drugs .

Flavor and Fragrance Applications

Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . This makes the compound potentially useful in these industries.

Production of Natural Colorants

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants . This suggests that “5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester” could potentially be used in the production of natural colorants.

Therapeutic Potential

Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . This suggests that “5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester” could potentially be used in the development of new therapeutic agents.

Role in Bacterial Signaling

Indole is important in bacterial signaling . Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .

Antiviral Activity

Some indole derivatives have shown antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . This suggests that “5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester” could potentially be used in antiviral research.

properties

IUPAC Name

tert-butyl 3-iodo-5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZGUATULZXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165451
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

CAS RN

914349-29-4
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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